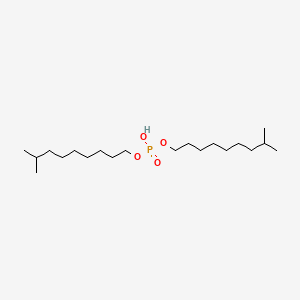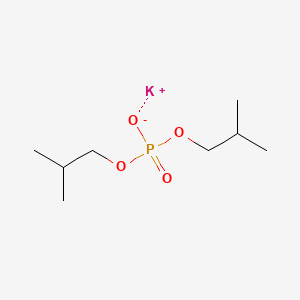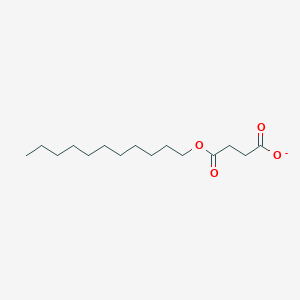![molecular formula C18H24NO3P B14461457 Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester CAS No. 67652-76-0](/img/structure/B14461457.png)
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its structural analogy with phosphate moieties, making it valuable in various applications due to its coordination and supramolecular properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the reaction of phenylphosphonic acid with diethyl alcohol under acidic conditions can yield the desired ester . Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale esterification processes. These processes typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between phosphonic acids and alcohols. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and diethyl alcohol.
Substitution: Various phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong coordination bonds with metal ions and other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological targets, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl benzenephosphonate
- Diethyl phenylphosphonate
- Benzenephosphonic acid, diethyl ester
- Phenylphosphonic acid diethyl ester
Uniqueness
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is unique due to its specific structural features, which include the presence of both phenyl and phenylamino groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
67652-76-0 |
|---|---|
Fórmula molecular |
C18H24NO3P |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(1-diethoxyphosphoryl-1-phenylethyl)aniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(3,16-12-8-6-9-13-16)19-17-14-10-7-11-15-17/h6-15,19H,4-5H2,1-3H3 |
Clave InChI |
RPBBYVCJRHLCBC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)









![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)

![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
